molecular formula C25H25N3O4 B2882001 N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 941977-25-9

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

Cat. No.: B2882001
CAS No.: 941977-25-9
M. Wt: 431.492
InChI Key: FJGFXVKRDGCRSD-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxol-5-yl group, a naphthalen-1-yl substituent, and a pyrrolidin-1-yl ethyl moiety.

Its structural complexity underscores the importance of precise synthesis and crystallographic validation, as highlighted by the use of SHELX software for molecular modeling and refinement in related studies .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-24(25(30)27-18-10-11-22-23(14-18)32-16-31-22)26-15-21(28-12-3-4-13-28)20-9-5-7-17-6-1-2-8-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGFXVKRDGCRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzodioxole moiety and a naphthalene ring connected through a pyrrolidine structure, which contributes to its unique biological properties. The molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3}.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

  • Anticancer Activity : Compounds with benzodioxole and naphthalene derivatives have shown promise in inhibiting various cancer cell lines. For instance, studies have demonstrated that similar structures can inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13 .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, inhibition of phospholipase A2 has been linked to reduced drug-induced phospholipidosis, suggesting potential therapeutic applications in managing side effects of other drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its structural components. Modifications at the 2-position of the benzopyranone and variations in the naphthalene structure can lead to substantial changes in potency and selectivity against target enzymes or receptors .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can effectively inhibit cell growth at micromolar concentrations. For instance:

CompoundCell LineIC50 (µM)
Compound AMV4-110.3
Compound BMOLM131.2

These results highlight the potential of this compound in targeting specific pathways involved in cancer cell proliferation.

In Vivo Studies

Preclinical trials using mouse models have demonstrated that oral administration of similar compounds results in dose-dependent inhibition of tumor growth. For example, a related compound showed effective treatment at doses as low as 10 mg/kg in xenograft models derived from BRAF mutant lines .

Comparison with Similar Compounds

N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)Ethyl]Ethanediamide (QOD)

  • Structural Features: Shares the ethanediamide backbone and benzodioxol-5-yl group but replaces the naphthalene-pyrrolidine moiety with a 1-methyl-tetrahydroquinolin-6-yl ethyl group.
  • Functional Implications: The tetrahydroquinoline ring in QOD introduces rigidity and basicity compared to the naphthalene-pyrrolidine system in the target compound. This difference may alter binding kinetics to falcipain-2 due to variations in steric bulk and hydrogen-bonding capacity .
  • Activity : Both compounds inhibit falcipain-2, but direct potency comparisons are unavailable in the provided evidence.

N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide (ICD)

  • Structural Features : An indole carboxamide derivative with a biphenyl-4-yl carbonyl group instead of benzodioxole and naphthalene-pyrrolidine.
  • Functional Implications : The indole core and biphenyl system prioritize aromatic stacking interactions, whereas the target compound leverages benzodioxole’s electron-rich ring and pyrrolidine’s conformational flexibility. ICD’s linear structure may favor deeper penetration into falcipain-2’s active site .

Compounds with Shared Substituents

N-(2-(Pyrrolidin-1-yl)Ethyl)-3-(Morpholinomethyl)-4-Hydroxyquinoline-2-Carboxamide (SzR-109)

  • Structural Features: Contains a pyrrolidin-1-yl ethyl group but uses a quinoline-carboxamide scaffold instead of ethanediamide.
  • Functional Implications: The quinoline core and morpholinomethyl group confer distinct electronic properties, leading to activity in U937 cell stimulation rather than protease inhibition. This highlights how scaffold choice dictates biological target specificity despite shared substituents .

Key Research Findings and Implications

  • Structural Determinants of Activity: The ethanediamide backbone in the target compound and QOD is critical for falcipain-2 binding, while substituent variations modulate selectivity and potency. Naphthalene’s extended aromatic system may enhance hydrophobic interactions compared to QOD’s tetrahydroquinoline .
  • Role of Pyrrolidine: The pyrrolidin-1-yl group in the target compound and SzR-109 suggests conformational flexibility benefits, but its impact depends on the core scaffold—supporting enzyme inhibition in one case and cell signaling in another .
  • Synthesis and Validation : Techniques such as iodination (e.g., in tetrahydronaphthalene derivatives) and crystallographic refinement via SHELX are pivotal for accurate structural characterization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide, and how can side reactions be minimized?

  • Answer : The synthesis typically involves multi-step reactions, including amide bond formation between benzodioxol-5-yl and naphthyl-pyrrolidinyl ethylamine precursors. Key steps include:

  • Use of coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) to activate carboxylic acid intermediates .
  • Temperature control (0–25°C) to suppress epimerization or hydrolysis .
  • Purification via flash chromatography or recrystallization to isolate the final product. Side reactions (e.g., dimerization) are mitigated by slow reagent addition and inert atmospheres .

Q. How is structural validation performed for this compound, and what analytical techniques are critical?

  • Answer :

  • NMR spectroscopy (¹H, ¹³C) confirms connectivity of the benzodioxole, naphthalene, and pyrrolidine moieties. Key signals include aromatic protons (δ 6.8–7.8 ppm) and pyrrolidine methylenes (δ 2.5–3.5 ppm) .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects polar byproducts .
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₃₀H₂₉N₃O₄: ~520.2 g/mol) .

Q. What solubility and stability challenges are associated with this compound under experimental conditions?

  • Answer :

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as stock solvents. Co-solvents like PEG-400 improve bioavailability in in vitro assays .
  • Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C under nitrogen to prevent oxidation of the pyrrolidine moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding target selectivity?

  • Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response profiling (0.1–100 µM) to establish IC₅₀ values across multiple models (e.g., cancer vs. normal cells) .
  • Off-target screening using kinase/GPCR panels to identify non-specific binding .
  • Metabolite analysis (LC-MS) to rule out degradation products as false positives .

Q. What computational strategies predict binding interactions between this compound and putative biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) models interactions with enzymes like COX-2 or kinases, leveraging the benzodioxole ring’s π-π stacking and pyrrolidine’s hydrogen bonding .
  • MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models prioritize derivatives with enhanced affinity by correlating substituent effects (e.g., electron-withdrawing groups on naphthalene) with activity .

Q. How can in vivo pharmacokinetic parameters be optimized for this compound?

  • Answer :

  • Formulation : Nanoemulsions or liposomes improve plasma half-life by reducing hepatic clearance .
  • Metabolic stability : Introduce fluorine atoms at the naphthalene C-8 position to block CYP3A4-mediated oxidation .
  • Tissue distribution : Radiolabeling (¹⁴C or ³H) tracks accumulation in target organs (e.g., brain penetration via logD optimization) .

Q. What methodologies validate the compound’s mechanism of action in disease-relevant models?

  • Answer :

  • Gene knockout/knockdown (CRISPR/Cas9) confirms dependency on suspected targets (e.g., apoptosis pathways) .
  • Biomarker profiling : ELISA or Western blot quantifies downstream effectors (e.g., Bcl-2 suppression in cancer models) .
  • In vivo efficacy : Xenograft models (e.g., HT-29 colon cancer) with dosing regimens (10–50 mg/kg, i.p.) correlate tumor reduction with target modulation .

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